N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycyl-D-isoleucine
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Overview
Description
2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid is a complex organic compound with a unique structure that includes a furochromen moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid typically involves multicomponent reactions. One common method is the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one with appropriate reagents such as arylglyoxals and Meldrum’s acid . The reaction proceeds in two steps: initial interaction of starting materials in acetonitrile, followed by the formation of the furochromen moiety in acidic media .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid involves its interaction with molecular targets such as enzymes and receptors. The furochromen moiety is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes .
Comparison with Similar Compounds
Similar Compounds
- **2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- **2-(2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid
Uniqueness
2-[2-(3-{3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}propanamido)acetamido]-3-methylpentanoic acid is unique due to its specific combination of functional groups and the presence of the furochromen moiety. This structure imparts distinct chemical and biological properties that differentiate it from similar compounds .
Properties
Molecular Formula |
C24H28N2O7 |
---|---|
Molecular Weight |
456.5 g/mol |
IUPAC Name |
(2R,3S)-2-[[2-[3-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C24H28N2O7/c1-5-12(2)22(23(29)30)26-21(28)10-25-20(27)7-6-15-14(4)17-8-16-13(3)11-32-18(16)9-19(17)33-24(15)31/h8-9,11-12,22H,5-7,10H2,1-4H3,(H,25,27)(H,26,28)(H,29,30)/t12-,22+/m0/s1 |
InChI Key |
OBLHLIOOHYDCRI-AMXDTQDGSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)CCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C |
Origin of Product |
United States |
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